molecular formula C15H17NO5 B14374739 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester CAS No. 91154-16-4

4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester

Cat. No.: B14374739
CAS No.: 91154-16-4
M. Wt: 291.30 g/mol
InChI Key: OKHNSIYVBJQNCH-UHFFFAOYSA-N
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Description

4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester: is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two ester groups and a phenyl group attached to the isoxazole ring. It has a molecular formula of C15H17NO5 and a molecular weight of 291.30 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition, which forms the isoxazole ring. The reaction conditions often require the presence of a base and a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenol derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, it can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active isoxazole moiety, which can then interact with the target site. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester
  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, monoethyl ester
  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diisopropyl ester

Comparison:

  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester has similar chemical properties but differs in the size and steric effects of the ester groups.
  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, monoethyl ester has only one ester group, which may affect its reactivity and solubility.
  • 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diisopropyl ester has bulkier ester groups, which can influence its steric interactions and overall chemical behavior.

The uniqueness of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, diethyl ester lies in its balance of steric effects and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

91154-16-4

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 3-phenyl-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-3-19-14(17)11-12(10-8-6-5-7-9-10)16-21-13(11)15(18)20-4-2/h5-9,11,13H,3-4H2,1-2H3

InChI Key

OKHNSIYVBJQNCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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